molecular formula C16H16ClN5 B2433062 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1171706-06-1

1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2433062
CAS No.: 1171706-06-1
M. Wt: 313.79
InChI Key: QMQCHFSYVLRQBX-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific protein kinases .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The compound also induces apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s degree of lipophilicity allows it to diffuse easily into cells . This property enhances its bioavailability, allowing it to reach its target effectively . .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also shows moderate activity against HepG-2 with an IC50 range of (48–90 nM) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of different halogens in the compound can affect its antitubercular activity . .

Biochemical Analysis

Biochemical Properties

1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is believed to be due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .

Cellular Effects

In cellular studies, this compound has demonstrated potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits well into the active site of CDK2, forming essential hydrogen bonds . This interaction results in the inhibition of the enzyme, which in turn disrupts cell cycle progression and induces apoptosis .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been reported, compounds of the pyrazolo[3,4-d]pyrimidine class have been noted for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been specifically reported. Related compounds have shown dose-dependent effects in various studies .

Metabolic Pathways

Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be involved in similar metabolic processes .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins .

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with cyclopentanone to form an intermediate, which is then reacted with hydrazine hydrate to yield the pyrazole ring. This intermediate is further cyclized with formamide to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ green chemistry principles, such as ultrasonic-assisted synthesis, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential in various scientific fields:

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

IUPAC Name

1-(2-chlorophenyl)-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c17-13-7-3-4-8-14(13)22-16-12(9-20-22)15(18-10-19-16)21-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQCHFSYVLRQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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